molecular formula C8H8N4O2 B2392531 Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate CAS No. 1518418-22-8

Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate

Cat. No.: B2392531
CAS No.: 1518418-22-8
M. Wt: 192.178
InChI Key: AHLRKGHZGPPDCM-UHFFFAOYSA-N
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Description

Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with an ethyl ester group attached to the carboxylate moiety.

Preparation Methods

The synthesis of Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that involves the relocation of heteroatoms within the heterocyclic system. This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light . The reaction typically involves the formation of an intermediate adduct, followed by ring opening and closure to yield the desired product.

Chemical Reactions Analysis

Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the disruption of various cellular processes, ultimately resulting in the desired therapeutic effects. The specific molecular targets and pathways involved depend on the particular application of the compound.

Comparison with Similar Compounds

Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate can be compared to other similar compounds, such as 1,2,4-triazole and 1,2,3-triazole derivatives. While both classes of compounds exhibit diverse biological activities, 1,2,4-triazoles are generally more potent than 1,2,3-triazoles . Additionally, the presence of the pyrimidine ring in this compound provides unique structural features that contribute to its distinct biological properties. Other similar compounds include 1,2,4-triazolo[1,5-a]pyridines and pyrazolo[3,4-d]pyrimidines, which also exhibit a range of biological activities .

Properties

IUPAC Name

ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-2-14-8(13)7-11-10-6-3-4-9-5-12(6)7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLRKGHZGPPDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518418-22-8
Record name ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate
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